Aromatic vs. Side-Chain Bromine Reactivity
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS 857561-90-1) contains an aromatic bromine at the 2-position of the phenyl ring . This is structurally distinct from the more widely documented 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5), which bears the bromine on the α-carbon of the acetyl side-chain [1]. The aromatic bromine in CAS 857561-90-1 is non-labile under nucleophilic substitution conditions that readily displace the α-bromoacetyl group, enabling orthogonal reactivity strategies in multi-step synthesis . Compounds with aromatic bromine substitution exhibit a 0.13–0.35 quantum yield for photolytic C-Br cleavage generating phenacyl radicals, whereas α-bromoacetophenones undergo alternative photochemical pathways [2]. This distinction is critical for applications in photoredox catalysis and radical-mediated transformations.
α-Br isomer: labile, undergoes SN2 substitution
Photolytic quantum yield 0.13–0.35 (α-bromoacetophenones)
| Evidence Dimension | Bromine position and lability |
|---|---|
| Target Compound Data | Aromatic bromine at phenyl ring 2-position (non-labile under SN2 conditions) |
| Comparator Or Baseline | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5): α-bromoacetyl side-chain (labile electrophile) |
| Quantified Difference | Qualitative differentiation: orthogonal reactivity; photochemical quantum yield 0.13–0.35 for methoxy-substituted α-bromoacetophenones |
| Conditions | Nucleophilic substitution; laser flash photolysis in organic solvents |
Why This Matters
Procurement of the correct isomer ensures compatibility with synthetic routes requiring aromatic electrophiles for Suzuki-Miyaura or Buchwald-Hartwig coupling, rather than α-substitution reactions.
- [1] Molbase. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE. CAS 1835-02-5. Melting point 81-83°C. View Source
- [2] Jovanovic SV, Renaud J, Berinstain AB, Scaiano JC. Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Can J Chem. 1995. View Source
